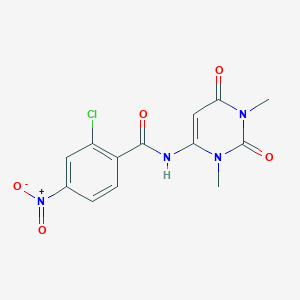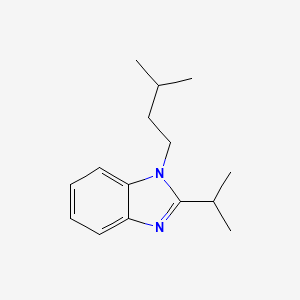![molecular formula C14H19N3O4 B5756105 2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5756105.png)
2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide is a chemical compound with potential applications in scientific research. It is commonly referred to as MDHPC and is a hydrazide derivative. The compound has been synthesized using various methods and has been found to possess interesting biological properties.
Mechanism of Action
The mechanism of action of MDHPC is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. MDHPC has also been found to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
MDHPC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MDHPC has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to protect against oxidative stress and reduce the levels of reactive oxygen species (ROS).
Advantages and Limitations for Lab Experiments
MDHPC has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess interesting biological properties. However, there are also some limitations. MDHPC is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of MDHPC is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the research on MDHPC. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it exerts its biological effects. Additionally, further studies could be conducted to investigate the potential use of MDHPC in combination with other drugs for the treatment of cancer and other diseases.
Synthesis Methods
MDHPC has been synthesized using various methods. One of the most common methods involves the reaction of 2-methyl-1,3-dioxane-2-carboxylic acid with thionyl chloride to form 2-methyl-1,3-dioxane-2-carbonyl chloride. The resulting compound is then reacted with N-phenylhydrazinecarboxamide to produce MDHPC. Other methods involve the reaction of 2-methyl-1,3-dioxane-2-carboxylic acid with hydrazine hydrate followed by acetylation with acetic anhydride.
Scientific Research Applications
MDHPC has been found to possess interesting biological properties that make it suitable for scientific research. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. MDHPC has also been found to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-14(20-8-5-9-21-14)10-12(18)16-17-13(19)15-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,18)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQURUJTJUCVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCCO1)CC(=O)NNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(2-Methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5756029.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)


![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)







![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)
